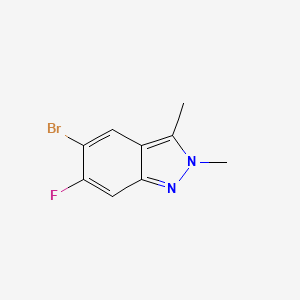

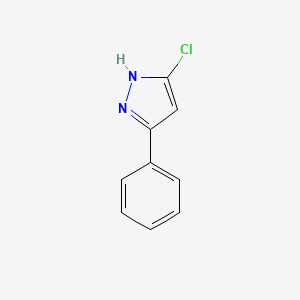

5-bromo-6-fluoro-2,3-dimethyl-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-6-fluoro-2,3-dimethyl-2H-indazole is a chemical compound with the molecular formula C9H8BrFN2 . It contains a total of 21 atoms; 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Fluorine atom, and 1 Bromine atom .

Synthesis Analysis

The synthesis of 2H-indazoles, such as 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole is characterized by the presence of bromine, fluorine, and two methyl groups attached to an indazole core . The indazole core is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, including 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole are not specified in the retrieved data. For detailed information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .Applications De Recherche Scientifique

Medicinal Chemistry

5-bromo-6-fluoro-2,3-dimethyl-2H-indazole: is a compound of interest in medicinal chemistry due to its indazole core, a prevalent motif in pharmacologically active molecules. Indazoles are known for their wide range of medicinal applications, including roles as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . This specific derivative could be explored for its potential efficacy in these therapeutic areas, especially considering its unique substitution pattern which may confer novel biological activity.

Material Science

In the field of material science, 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole could be utilized in the development of new organic materials. Its halogenated structure makes it a candidate for further functionalization through various organic reactions, potentially leading to materials with unique electronic or photonic properties .

Chemical Synthesis

This compound can serve as a building block in chemical synthesis. The presence of bromine and fluorine atoms makes it a versatile intermediate for cross-coupling reactions, which are pivotal in constructing complex organic molecules. Such reactions could be employed to synthesize a wide array of indazole derivatives with potential applications in drug development and other areas of organic chemistry .

Agriculture

In agriculture, derivatives of indazole have been investigated for their potential use as growth regulators or pesticides. While specific data on 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole in this context is limited, its structural similarity to other bioactive indazoles suggests possible utility in developing new agrochemicals .

Environmental Science

The application of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole in environmental science could be in the realm of pollutant degradation or as a tracer compound in environmental monitoring. Its distinct chemical signature allows for easy detection and monitoring in various environmental matrices .

Analytical Techniques

In analytical chemistry, 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole could be used as a standard or reagent in chromatography and spectrometry. Its unique structure may provide specific interactions with analytes, aiding in the separation and identification of complex mixtures .

Biotechnology

Biotechnological applications might include the use of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole in enzyme inhibition studies or as a molecular probe to study biological pathways. The indazole ring system is a common feature in molecules that interact with enzymes and receptors, making it a valuable tool for probing biological systems .

Industrial Applications

Industrially, 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole could be used in the synthesis of dyes, pigments, or other industrial chemicals. Its halogen atoms are reactive sites that can undergo various chemical transformations, leading to a wide range of industrial products .

Safety and Hazards

Orientations Futures

The future directions in the research and development of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole and similar compounds could involve the exploration of their potential medicinal applications, given the wide variety of medicinal applications of indazole-containing compounds . Additionally, the development of more efficient and environmentally friendly synthetic approaches could be another area of focus .

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds have been known to target a variety of enzymes and receptors, including phosphoinositide 3-kinase δ (pi3kδ), which plays a crucial role in the treatment of respiratory diseases .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and/or modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to interact with various biochemical pathways, influencing cellular processes such as inflammation, cell proliferation, and apoptosis .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole. For instance, heat, flames, and sparks should be avoided as they can lead to hazardous combustion products .

Propriétés

IUPAC Name |

5-bromo-6-fluoro-2,3-dimethylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)12-13(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMZJPTZUFZVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1C)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-fluoro-2,3-dimethyl-2H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2865688.png)

![1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2865689.png)

![5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one](/img/structure/B2865690.png)

![N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2865691.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2865692.png)

![3-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2865697.png)

![[3-(Piperidin-2-yl)phenyl]methanol](/img/structure/B2865700.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2865701.png)

![(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2865705.png)

![2-Benzyl-4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865707.png)